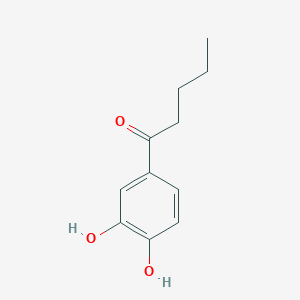
6-Chloro-5-phenyl-2,4-pyridinediol
説明
Synthesis Analysis
The synthesis of chlorinated pyridine derivatives can be achieved through various methods. For instance, the synthesis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was performed by condensation of specific precursors in the presence of sodium hydroxide . Another example is the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, which was achieved and structurally characterized . These methods could potentially be adapted for the synthesis of 6-Chloro-5-phenyl-2,4-pyridinediol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of chlorinated pyridines are characterized using various spectroscopic methods, including NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of a dichlorinated pyridine derivative was determined to crystallize in the orthorhombic space group . The molecular structure of another chlorinated pyridine was refined using X-ray diffraction . These analyses provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions of these compounds.
Chemical Reactions Analysis
The reactivity of chlorinated pyridines can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the study of reactions with mono- and bidentate nucleophiles on a tetrachloropyridine derivative showed regioselective aromatic nucleophilic substitution . This suggests that the reactivity of 6-Chloro-5-phenyl-2,4-pyridinediol would also be influenced by its substituents, potentially leading to selective chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines are determined by their molecular structure. For example, the presence of chlorine atoms and other substituents can affect the compound's boiling point, melting point, solubility, and stability . The intermolecular interactions, such as hydrogen bonding and π-π interactions, can influence the compound's crystal packing and, consequently, its solid-state properties .
科学的研究の応用
Enzyme Inhibition and Structure-Activity Relationships
6-Chloro-5-phenyl-2,4-pyridinediol and its analogs have been investigated for their potential as enzyme inhibitors. A study conducted by Niedzwicki et al. (1983) evaluated a series of pyrimidine base and nucleoside analogs, including compounds like 2,6-pyridinediol, as inhibitors of uridine phosphorylase (UrdPase) and thymidine phosphorylase (dThdPase). The research identified potent inhibitors of these enzymes, contributing to the rational design of new inhibitors and understanding the structure-activity relationships for ligand binding to UrdPase and dThdPase (Niedzwicki et al., 1983).
Chemical Variability and Properties
The compound's structural relatives have been subject to extensive research, exploring their chemical variability and properties. Boča et al. (2011) provided a comprehensive review of the chemistry, including preparation procedures, properties, and complex compounds of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, compounds structurally related to 6-Chloro-5-phenyl-2,4-pyridinediol. The study emphasized the multifaceted applications and the potential areas of further investigation for these compounds (Boča et al., 2011).
Synthesis and Pharmaceutical Applications
The pyranopyrimidine core, closely related to 6-Chloro-5-phenyl-2,4-pyridinediol, is fundamental for medicinal and pharmaceutical industries due to its synthetic applicability and bioavailability. Parmar et al. (2023) reviewed the synthetic pathways employed for developing 5H-pyrano[2,3-d]pyrimidine scaffolds, focusing on the application of hybrid catalysts in synthesis. This work sheds light on the broader catalytic applications for developing lead molecules, a key area in pharmaceutical research (Parmar et al., 2023).
作用機序
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds through the interaction of organoboron reagents with a metal catalyst . The exact interaction of 6-Chloro-5-phenyl-2,4-pyridinediol with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Related compounds have been implicated in reactions at the benzylic position, which are important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s worth noting that related compounds have been involved in the Edman degradation process, which involves the sequential removal of one residue at a time from the amino end of a peptide .
Action Environment
It’s known that the success of sm coupling reactions, which related compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
6-chloro-4-hydroxy-5-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-11-10(7-4-2-1-3-5-7)8(14)6-9(15)13-11/h1-6H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWBRJPOTPBWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C=C2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715803 | |
| Record name | 6-Chloro-4-hydroxy-5-phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-phenyl-2,4-pyridinediol | |
CAS RN |
32265-03-5 | |
| Record name | 6-Chloro-4-hydroxy-5-phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



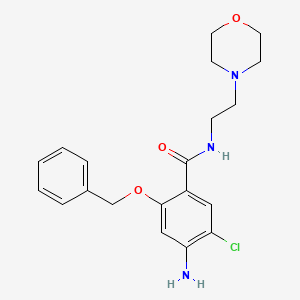
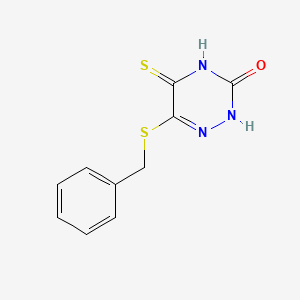


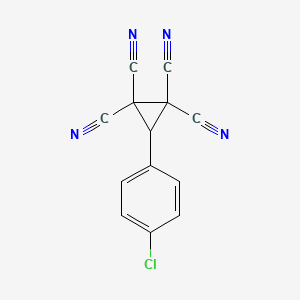
![Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate](/img/structure/B3032565.png)
![[4-(4-Chlorophenoxy)phenyl]urea](/img/structure/B3032566.png)

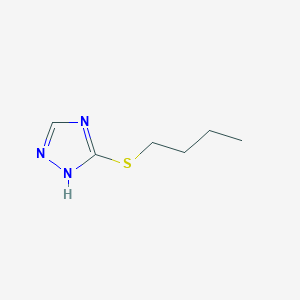



![1-Azaspiro[3.5]nonan-2-one](/img/structure/B3032574.png)
